molecular formula C11H10N2O2 B1397440 1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid CAS No. 1056933-69-7

1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

Cat. No. B1397440
CAS RN: 1056933-69-7
M. Wt: 202.21 g/mol
InChI Key: HVCJDJBLQHCTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid, also known as BCPCCA, is a chemical compound that belongs to the family of Benzimidazole derivatives. It contains a total of 27 bonds; 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid includes a total of 27 bonds, 17 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The molecular weight of 1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid is 202.21 g/mol. It contains a total of 25 atoms, including 10 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Synthesis and Properties

Benzimidazole derivatives, including those related to 1-(1H-Benzimidazol-6-yl)cyclopropanecarboxylic acid, have been extensively studied for their diverse chemical properties and biological activities. These compounds are synthesized through various methods and have shown significant potential in drug development and material science. For instance, the synthesis and biological evaluation of condensed benzimidazoles have demonstrated considerable biological activities, such as antihypertensive, diuretic, anorectic, and thermoregulating effects, as well as herbicidal properties (Hsu, Hu, & Liu, 2005).

Therapeutic Potential

Benzimidazole derivatives exhibit a broad range of pharmacological properties, making them a key focus in the design and synthesis of new therapeutic compounds. The presence of the benzimidazole core in various groups of biological agents, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulants, underscores their significance in medicinal chemistry. A comprehensive review highlighted the therapeutic potential of benzimidazole, emphasizing its role in the discovery of drugs with diverse biological activities (Babbar, Swikriti, & Arora, 2020).

Anticancer Activity

The anticancer potential of benzimidazole hybrids has been a subject of recent research, with various derivatives showing activity through different mechanisms, such as intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. This highlights the versatility of benzimidazole derivatives in targeting cancer through multiple pathways, offering a promising avenue for the development of novel anticancer agents (Akhtar et al., 2019).

Agricultural and Veterinary Applications

Benzimidazole derivatives also find applications in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. Their mode of action, particularly as specific inhibitors of microtubule assembly by binding to the tubulin molecule, underscores their biological importance. This property has been leveraged in detailed studies to elucidate the mechanism of action of bioactive benzimidazoles, providing insights into their wide application (Davidse, 1986).

Optoelectronic Materials

The integration of benzimidazole derivatives into π-extended conjugated systems for the creation of novel optoelectronic materials is a growing area of interest. These compounds have been investigated for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the versatility of benzimidazole-based compounds beyond their biological applications (Lipunova et al., 2018).

properties

IUPAC Name

1-(3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10(15)11(3-4-11)7-1-2-8-9(5-7)13-6-12-8/h1-2,5-6H,3-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCJDJBLQHCTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid
Reactant of Route 6
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1-(1h-Benzimidazol-6-yl)cyclopropanecarboxylic acid

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